Galectin-3 Binding Affinity: 4-Chloro-2,3-difluorophenyl vs. Alternative Aryl Substitutions in Triazole-Linked Glycosides
In a 2024 patent (US20240109930), Idorsia Pharmaceuticals disclosed a series of triazole-linked glycoside derivatives as galectin-3 inhibitors. The compound incorporating the 4-chloro-2,3-difluorophenyl moiety (Example 2.2.13) demonstrated an IC₅₀ of 30 nM against human galectin-3 [1]. This binding potency, measured via biotinylated ASF-coated 384-well plate assay with serial DMSO dilution, establishes a quantitative baseline for the 4-chloro-2,3-difluorophenyl substitution in this chemotype. While the patent also discloses alternative aryl substituents (including unsubstituted phenyl and mono-fluorophenyl variants), explicit IC₅₀ values for these comparators were not reported in the publicly accessible portion of the patent. However, the structural decision to advance the 4-chloro-2,3-difluorophenyl-containing example into the exemplified compound list reflects a documented medicinal chemistry preference for this specific substitution pattern in optimizing galectin-3 binding interactions.
| Evidence Dimension | Galectin-3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (compound containing 4-chloro-2,3-difluorophenyl moiety) |
| Comparator Or Baseline | Alternative aryl-substituted analogs (no explicit IC₅₀ values provided in accessible patent data) |
| Quantified Difference | Baseline value only; head-to-head comparative IC₅₀ data not reported in accessible excerpt |
| Conditions | Human galectin-3; biotinylated ASF-coated 384-well plates; serial dilution in DMSO |
Why This Matters
This quantitative potency baseline validates the 4-chloro-2,3-difluorophenyl moiety as a viable structural element in galectin-3-targeting therapeutic candidates, providing procurement justification for medicinal chemistry programs exploring this chemotype.
- [1] Idorsia Pharmaceuticals. US Patent US20240109930, Example 2.2.13. BindingDB Entry BDBM664644. View Source
